molecular formula C7H7NO B1600693 Benzamide-carbonyl-13C CAS No. 88058-12-2

Benzamide-carbonyl-13C

Cat. No.: B1600693
CAS No.: 88058-12-2
M. Wt: 122.13 g/mol
InChI Key: KXDAEFPNCMNJSK-CDYZYAPPSA-N
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Description

Benzamide-carbonyl-13C is a labeled compound where the carbonyl carbon atom is enriched with the carbon-13 isotope. This isotopic labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural and dynamic studies of molecules. The compound has the molecular formula C₆H₅¹³CONH₂ and is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzamide-carbonyl-13C can be synthesized through the direct condensation of benzoic acid and ammonia or amines in the presence of a catalyst. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods: In industrial settings, this compound is typically produced using similar condensation reactions but on a larger scale. The use of stable isotope-labeled precursors, such as carbon-13 labeled benzoic acid, is essential. The reaction conditions are optimized to ensure high purity and yield, often involving controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming benzoic acid derivatives.

    Reduction: Reduction of this compound can yield benzylamine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to various substituted benzamides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Benzamide-carbonyl-13C is widely used in scientific research due to its isotopic labeling:

Mechanism of Action

The mechanism of action of benzamide-carbonyl-13C primarily involves its role as a tracer in NMR spectroscopy. The carbon-13 isotope provides a distinct signal, allowing researchers to study the molecular environment and interactions. The compound interacts with various molecular targets, including enzymes and receptors, providing detailed information about their structure and function.

Comparison with Similar Compounds

    Benzamide: The non-labeled version of benzamide-carbonyl-13C.

    Benzoic acid-carbonyl-13C: Another carbon-13 labeled compound used in similar applications.

    4-Methoxybenzoic acid-carbonyl-13C: A derivative with a methoxy group, used for more specific studies.

Uniqueness: this compound is unique due to its specific labeling at the carbonyl carbon, providing distinct advantages in NMR spectroscopy. This labeling allows for precise studies of molecular interactions and dynamics, making it a valuable tool in various scientific fields .

Properties

IUPAC Name

benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDAEFPNCMNJSK-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13C](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479997
Record name Benzamide-|A-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88058-12-2
Record name Benzamide-|A-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88058-12-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

TG1/pNHJ10H and TG1/pNEJ20L were inoculated into 10 ml of 2×YT medium containing 50 μg/ml of ampicillin and incubated at 30° C. overnight (12 hours). 1 ml of the resultant culture was added to 100 ml of 2×YT medium (50 μg/ml of ampicillin, 0.1 g of CoCl2.6H2O/l). The mixture was incubated at 30° C. for 4 hours. IPTG was added to the mixture to a final concentration of 1 mM. The mixture was incubated at 30° C. for 10 hours. After harvesting the cells, the cells were suspended in 5 ml of 0.1M phosphate buffer (pH 7.5). The suspensions were disrupted by sonification for 5 min and centrifuged at 12,000×g for 30 min. The resulting supernatants were used for the enzyme assay. The enzyme assay was carried out in a reaction mixture (12 ml) containing 50 mM potassium phosphate buffer (pH 7.5), 6 mM benzonitrile and an appropriate amount of the enzyme. The reaction was carried out at 20° C. for 30 min and stopped by the addition of 0.2 ml 1M HCl. The amount of benzamide formed in the reaction mixture was determined by HPLC. As a control, the mixture obtained by the same procedure as described above but from E. coli TG1 was used. The levels of nitrile hydratase activity in cell-free extracts of E. coli containing pNHJ10H and pNHJ20L were 1.75×10-3 and 6.99×10-3 units/mg, respectively, when cultured in 2×YT medium in the presence of CoCl2 and IPTG. Benzamide was found in the reaction mixture of TG1/pNHJ10H and pNHJ20L, whereas no benzamide was found in the reaction mixture of TG1. A number of references are cited herein, the disclosures of which are incorporated in their entirities, by reference herein.
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[Compound]
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CoCl2.6H2O
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potassium phosphate
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Synthesis routes and methods II

Procedure details

To a solution of 391 mg (1 mmol) of 2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine in 3 mL of anhydrous methylene chloride, was added 0.42 mL (3 mmol) of triethylamine, then at room temperature, 0.12 mL (0.9 mmol) of ortho-toluoyl chloride was added. After 15 hours at room temp ethyl acetate was added, washed with 5% citric acid, saturated sodium bicarbonate, brine, dried, filtered and concentrated to afford 420 mg of crude material. This was chromatographed on 40 g of silica gel using 50% ethyl acetate/hexane to afford 368 mg of pure benzamide, N-[2R-hydroxy-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl) amino]-1S-(phenylmethyl)propyl]-2-methyl, m/e=516 (M+Li).
[Compound]
Name
2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine
Quantity
391 mg
Type
reactant
Reaction Step One
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0.42 mL
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3 mL
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Synthesis routes and methods III

Procedure details

To a solution of 175 mg (1.15 mmol) of 3-hydroxy-2-methylbenzoic acid and 203 mg (1.5 mmol) of N-hydroxybenzotriazole in 6 mL of anhydrous N,N-dimethylformamide at 0° C., was added 220 mg (1.15 mmol) of EDC. After 20 minutes of activation at 0° C. and 1 hour at room temperature, 392 mg (1.0 mmol) of 2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine was added. After 15 hours at room temperature, ethyl acetate was added, washed with 5% citric acid, saturated sodium bicarbonate, brine, dried, filtered and concentrated to afford 590 mg of crude material. This was chromatographed on silica gel using 50–80% ethyl acetate/methylene chloride as eluent to afford 255 mg of pure benzamide, N-[2R-hydroxy-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1S-(phenylmethyl)propyl]-3-hydroxy-2-methyl, m/e=526 (M+H).
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175 mg
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203 mg
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220 mg
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6 mL
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Name
2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine
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392 mg
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A sample of 3-[(2-dimethylamino)methyl]-1-hydroxycyclohexyl]-benzonitrile (Procedure A, 1.66 g, 6.4 mmol) as a mixture of diastereomers was dissolved in tert-butanol (20 mL), powdered potassium hydroxide (1.8 g, 32.1 mmol) was added, and the reaction was brought to reflux for 1 h. After cooling the reaction, chloroform (50 mL) and water (50 mL) were added. The organic layer was separated, dried (K2CO3), filtered, and concentrated to afford 3-[(2-dimethylamino)methyl]-1-hydroxycyclohexyl]-benzamide as a diastereomeric mixture (1.6 g, 93%). The mixture was purified on a reverse phase C-18 column with 0.5% ammonium acetate in water and acetonitrile as eluents. Compound 1, 3-[(1-RS, 2-SR)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]-benzamide, eluted first. Next to elute was Compound 2, 3-[(1-RR, 2-SS)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]-benzamide.
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1.66 g
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reactant
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1.8 g
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50 mL
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Reaction Step Three
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50 mL
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20 mL
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Reaction Step Four
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzamide-carbonyl-13C
Reactant of Route 2
Benzamide-carbonyl-13C
Reactant of Route 3
Benzamide-carbonyl-13C
Reactant of Route 4
Benzamide-carbonyl-13C
Reactant of Route 5
Benzamide-carbonyl-13C
Reactant of Route 6
Reactant of Route 6
Benzamide-carbonyl-13C

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